

synthesis of (2-Amino-5-bromophenyl)methanol from 2-amino-5-bromobenzoic acid

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Compound of Interest

Compound Name:	(2-Amino-5-bromophenyl)methanol
Cat. No.:	B151039

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Application Note: Synthesis of (2-Amino-5-bromophenyl)methanol

Introduction

(2-Amino-5-bromophenyl)methanol is a valuable building block in the synthesis of various pharmaceutical and heterocyclic compounds. Its structure, featuring an amino group, a bromine atom, and a primary alcohol on a benzene ring, allows for diverse subsequent chemical modifications. This application note provides a detailed protocol for the synthesis of **(2-Amino-5-bromophenyl)methanol** via the reduction of 2-amino-5-bromobenzoic acid. The presented method utilizes lithium aluminum hydride (LAH), a potent reducing agent capable of selectively reducing the carboxylic acid functionality to a primary alcohol while leaving the amino and bromo groups intact.^{[1][2][3][4]} This protocol is adapted from a reliable and well-established procedure, ensuring high yield and purity of the final product.^[5]

Reaction Scheme

2-amino-5-bromobenzoic acid to **(2-Amino-5-bromophenyl)methanol**

Materials and Methods

Materials:

- 2-amino-5-bromobenzoic acid (98%)
- Lithium aluminum hydride (LAH) powder
- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Hexanes
- Deionized water
- Sodium sulfate (Na_2SO_4), anhydrous
- Brine solution

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Septum and nitrogen inlet
- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator

Experimental Protocol

A detailed, step-by-step protocol for the synthesis of **(2-Amino-5-bromophenyl)methanol** is provided below.[\[5\]](#)

1. Reaction Setup:

- To a 1-L one-necked round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol, 1.0 equiv) and 400 mL of dry THF.[5]
- Fit the flask with a septum and a nitrogen inlet needle to maintain an inert atmosphere.[5]
- Cool the resulting solution in an ice bath.[5]

2. Addition of Reducing Agent:

- While stirring and under a nitrogen atmosphere, add lithium aluminum hydride (5.00 g, 132 mmol, 2.9 equiv) portion-wise (in 0.5 g portions) over a period of 1 hour.[5] This is done by briefly removing the septum for each addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 20 hours).[5]

3. Reaction Work-up and Quenching:

- Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
- Once the reaction is complete, cool a 2-L Erlenmeyer flask containing 400 mL of ethyl acetate in an ice bath.[5]
- Slowly pour the crude reaction mixture into the cold ethyl acetate with stirring.[5]
- Carefully quench the excess LAH by the slow, dropwise addition of 50 mL of water over 30 minutes.[5]
- Add an additional 450 mL of water and stir the mixture until two distinct layers form (approximately 30 minutes).[5]

4. Extraction and Isolation:

- Transfer the mixture to a 2-L separatory funnel and separate the layers.[5]
- Extract the aqueous layer twice with 500 mL portions of ethyl acetate.[5]
- Combine all the organic layers and wash with 600 mL of brine.[5]

- Dry the combined organic phase over anhydrous sodium sulfate (100 g) for 30 minutes.[5]
- Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator (25 °C, 30 mmHg) to yield a light yellow solid.[5]

5. Purification:

- For purification, dissolve the crude product in a minimum amount of refluxing ethyl acetate (approximately 15 mL) in a 250-mL round-bottomed flask.[5]
- While stirring and refluxing, add hexanes (approximately 100 mL) over 10 minutes until the product precipitates.[5]
- Allow the mixture to cool to room temperature, and then place it in a freezer at -15 °C for 3 hours.[5]
- Isolate the purified product by suction filtration using a Büchner funnel, wash with 50 mL of hexanes, and dry under vacuum to obtain **(2-Amino-5-bromophenyl)methanol** as a light tan powder.[5] A second crop of crystals can be obtained from the mother liquor.[5]

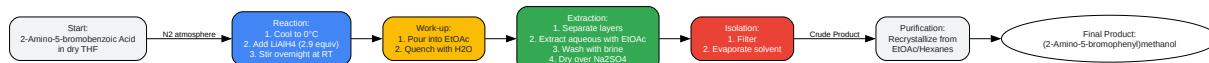
Data Presentation

The following table summarizes the key quantitative data for the synthesis of **(2-Amino-5-bromophenyl)methanol**.

Parameter	Value	Reference
Starting Material	2-amino-5-bromobenzoic acid	[5]
Moles of Starting Material	45.7 mmol	[5]
Reducing Agent	Lithium Aluminum Hydride (LAH)	[5]
Molar Equivalents of LAH	2.9 equiv	[5]
Solvent	Anhydrous Tetrahydrofuran (THF)	[5]
Reaction Temperature	0 °C to Room Temperature	[5]
Reaction Time	20 hours	[5]
Product Yield	80-88%	[5]
Product Appearance	Light tan powder	[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **(2-Amino-5-bromophenyl)methanol**.



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Caption: Experimental workflow for the synthesis of **(2-Amino-5-bromophenyl)methanol**.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful synthesis of **(2-Amino-5-bromophenyl)methanol** from 2-amino-5-bromobenzoic acid using

lithium aluminum hydride as the reducing agent. The described method is robust, high-yielding, and provides a straightforward procedure for obtaining a key synthetic intermediate for researchers in medicinal chemistry and drug development. The clear, step-by-step instructions and tabulated data facilitate the replication of this synthesis in a laboratory setting.

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